molecular formula C16H14N2 B8650451 2-Ethyl-3-phenyl-1,5-naphthyridine

2-Ethyl-3-phenyl-1,5-naphthyridine

Cat. No. B8650451
M. Wt: 234.29 g/mol
InChI Key: GYJPUNFSKVAPSZ-UHFFFAOYSA-N
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Patent
US08633313B2

Procedure details

2-Chloro-3-phenyl-1,5-naphthyridine was made according to a known procedure (WO 2005/100356). A mixture of 2-chloro-3-phenyl-1,5-naphthyridine (200 mg, 0.85 mmol), diethylzinc (0.87 mL, 1 M in hexane, 1.02 eq), K2CO3 (354 mg, 3.0 eq) and PdCl2(dppf)2 DCM complex (62.5 mg, 0.1 eq) in THF (5 mL) was purged with N2 for 5 min before heating to reflux. After 6 h, the reaction was quenched with NH4Cl and extracted with EtOAc and the residue was purified by silica gel column chromatography using hexane/DCM (2/3) as eluent to give a yellow solid. LC-MS (ESI) m/z 235 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
354 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.[CH2:18]([Zn]CC)[CH3:19].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH2:18]([C:2]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1)[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CN=C2C=C1C1=CC=CC=C1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC2=CC=CN=C2C=C1C1=CC=CC=C1
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
354 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2 for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
before heating to reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)C1=NC2=CC=CN=C2C=C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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